molecular formula C19H17N3O3S2 B2980683 Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-09-2

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No. B2980683
CAS RN: 864918-09-2
M. Wt: 399.48
InChI Key: BWKKMZQFKKSORH-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as MTAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various fields of research.

Scientific Research Applications

Molecular Organization and Spectroscopic Studies

  • Spectroscopic studies on compounds from the 1,3,4-thiadiazole group have highlighted their potential in understanding molecular organizations within lipid bilayers and liposome systems. For instance, compounds with thiadiazole structures have shown varying fluorescence emissions when integrated into dipalmitoylphosphatidylcholine (DPPC) liposomes, which is critical for pharmaceutical formulations and drug delivery systems (Kluczyk et al., 2016).

Anticancer and Antimicrobial Activities

  • The synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety for anticancer activity have been a significant area of research. Some compounds in this category have demonstrated promising antitumor activity against various cancer cell lines, making them potential candidates for anticancer drug development (Havrylyuk et al., 2010).
  • Additionally, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown very good antibacterial and antifungal activity, indicating their potential use in developing new antimicrobial agents (Lamani et al., 2009).

Solvent Effects on Molecular Aggregation

  • The effects of solvents on the molecular aggregation of thiadiazole derivatives have been extensively studied, revealing that solvent polarity significantly influences the fluorescence effects and molecular aggregation of these compounds. Such insights are crucial for understanding the physicochemical properties of thiadiazole-based compounds and their interactions in various environments, which can be applied to optimize their bioactivity and stability (Matwijczuk et al., 2016).

properties

IUPAC Name

methyl 4-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-4-3-5-14(10-12)17-21-19(27-22-17)26-11-16(23)20-15-8-6-13(7-9-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKKMZQFKKSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

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